N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(17-13-18-23(21-17)9-4-12-25-18)20-16-7-10-22(11-8-16)14-15-5-2-1-3-6-15/h1-3,5-6,13,16H,4,7-12,14H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHSXMYZKSGENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C19H24N4O2
- Molecular Weight : 340.4 g/mol
- CAS Number : 1421458-89-0
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1421458-89-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating a range of pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anticholinesterase Activity : The compound may exhibit inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. AChE inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine .
- Anti-inflammatory Effects : Similar compounds have been identified as selective COX-2 inhibitors, which play a role in reducing inflammation and pain by inhibiting the cyclooxygenase pathway .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets:
- AChE Inhibition : By binding to the active site of AChE, the compound could prevent acetylcholine hydrolysis, thereby enhancing cholinergic signaling in the nervous system.
- COX Enzyme Modulation : As a potential COX-2 inhibitor, it may alter the arachidonic acid cascade, leading to decreased prostaglandin synthesis and subsequent anti-inflammatory effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of benzoxazine derivatives. The results showed that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
Study 2: Neuroprotective Effects
Research focusing on AChE inhibitors demonstrated that similar pyrazolo[5,1-b][1,3]oxazine derivatives improved cognitive functions in animal models by enhancing cholinergic activity . The study measured cognitive performance through escape latency tests and memory assessments.
Study 3: Inflammatory Response Modulation
Investigations into COX inhibition revealed that compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives exhibited significant reductions in inflammatory markers in animal models subjected to induced inflammation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how is structural fidelity validated?
- Methodological Answer : Key synthetic routes involve cyclocondensation of pyrazole-oxazine precursors with benzylpiperidine derivatives. Structural verification requires multinuclear NMR (¹H/¹³C) to confirm regiochemistry and X-ray crystallography to resolve stereochemical ambiguities. For example, analogous compounds (e.g., PA-824 derivatives) were characterized using single-crystal X-ray diffraction to validate bond angles and torsional strain . Recrystallization from polar solvents (e.g., water/ethanol mixtures) enhances purity, with elemental analysis (±0.4% for C, H, N) ensuring stoichiometric accuracy .
Q. How can researchers evaluate solubility and lipophilicity during early-stage development?
- Methodological Answer : Lipophilic ligand efficiency (LLE) is a critical metric, calculated as pIC₅₀ − logP , to balance potency and solubility. Experimental logP values (e.g., via shake-flask method) and computational ClogP predictions guide scaffold optimization. For instance, replacing phenyl rings with pyridine in PA-824 analogues reduced ClogP by 0.5–1.0 units, improving aqueous solubility at pH 1–3 . Parallel artificial membrane permeability assays (PAMPA) assess passive diffusion, while dynamic light scattering (DLS) detects aggregation-prone formulations .
Advanced Research Questions
Q. What structural modifications improve aqueous solubility without compromising target affinity?
- Methodological Answer : Introducing basic amine substituents (e.g., methylamino groups) into the pyrazolo-oxazine scaffold enhances solubility by increasing ionizability. For example, GDC-2394, a related NLRP3 inhibitor, achieved a 10-fold solubility improvement in simulated gastric fluid (pH 2.0) via this strategy . Alternatively, replacing phenyl moieties with heterocycles (pyridine, pyrimidine) reduces logP while maintaining metabolic stability. However, bipyridine analogues may lose potency, necessitating iterative SAR studies to balance hydrophilicity and target engagement .
| Modification | Solubility (μg/mL, pH 2.0) | ClogP | IC₅₀ (nM) |
|---|---|---|---|
| Parent (PA-824) | 15 | 3.8 | 120 |
| Pyridine analogue | 45 | 3.1 | 95 |
| Methylamino-substituted | 120 | 2.7 | 80 |
| Data adapted from |
Q. How can in vitro safety findings be translated to in vivo models, particularly regarding renal toxicity?
- Methodological Answer : Preclinical renal toxicity (e.g., compound precipitation in nephrons) is addressed by optimizing solubility and urinary excretion profiles. In cynomolgus monkey studies, GDC-2394’s renal clearance was improved by reducing crystallinity via salt formation (e.g., hydrochloride salts) and co-administering crystallization inhibitors like polyvinylpyrrolidone (PVP) . Microsomal stability assays (e.g., human/animal liver microsomes) predict metabolic pathways, while positron emission tomography (PET) with radiolabeled analogs tracks tissue distribution .
Q. How should structure-activity relationship (SAR) studies be designed to optimize NLRP3 inhibition while minimizing off-target effects?
- Methodological Answer : High-throughput screening (HTS) against NLRP3 inflammasome activation (e.g., IL-1β release in THP-1 cells) identifies lead candidates. Counter-screening against related inflammasomes (e.g., NLRC4, AIM2) ensures selectivity. For example, GDC-2394 showed >100-fold selectivity for NLRP3 over other inflammasomes . Computational docking (e.g., Schrödinger Glide) into the NLRP3 NACHT domain identifies critical hydrogen bonds (e.g., with Tyr859) and steric clashes, guiding substituent prioritization .
Q. What in vivo efficacy models are appropriate for validating therapeutic potential in inflammatory diseases?
- Methodological Answer : Murine models of acute inflammation (e.g., LPS-induced sepsis) quantify IL-1β suppression, while chronic models (e.g., MSU crystal-induced peritonitis) assess long-term efficacy. For NLRP3 inhibitors, dose-response studies in cynomolgus monkeys measure pharmacodynamic biomarkers (e.g., plasma IL-18 reduction). In PA-824 analogues, a mouse tuberculosis model demonstrated a 100-fold improvement in bacterial load reduction compared to parent drugs, highlighting the importance of pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Contradictions and Mitigation Strategies
- shows that excessive hydrophilicity (e.g., bipyridine analogues) can weaken antitubercular activity despite high solubility. This underscores the need for iterative SAR to balance solubility and potency.
- reports renal toxicity due to precipitation, resolved via formulation optimization. This highlights the necessity of parallel in vitro/in vivo safety assessments during lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
